(2R,3R)-3-HYDROXY-D-ISOVALINE

Beschreibung

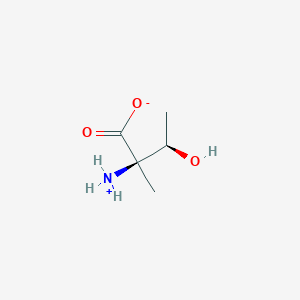

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZTXAMTDLRLFP-NQXXGFSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312811 | |

| Record name | 2-Methyl-D-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152786-28-2 | |

| Record name | 2-Methyl-D-allothreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152786-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-D-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,3R)-3-HYDROXY-D-ISOVALINE

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

(2R,3R)-3-HYDROXY-D-ISOVALINE, systematically named (2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid , is a chiral, non-proteinogenic α-amino acid. Its structure features two stereocenters at the C2 and C3 positions, leading to four possible stereoisomers. The "D-isovaline" designation indicates that the amino group is attached to a quaternary carbon (C2) with an (R) configuration, analogous to D-amino acids. The "(3R)-3-hydroxy" prefix specifies a hydroxyl group at the C3 position, also with an (R) configuration.

The stereochemistry of this compound is crucial as it dictates its three-dimensional arrangement, which in turn influences its biological activity and interactions with enzymes and receptors.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid |

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol |

| Canonical SMILES | CC(C(C(=O)O)(C)N)O |

| InChI Key | (Specific InChI key for this stereoisomer is not readily available in public databases) |

| CAS Number | (A specific CAS number for the (2R,3R) stereoisomer is not consistently reported in public databases) |

Physicochemical Properties (Predicted)

Experimental data for the physicochemical properties of this compound is limited in the public domain. The following are predicted values based on its structure:

| Property | Predicted Value |

| pKa (acidic) | ~2.3 (Carboxylic acid) |

| pKa (basic) | ~9.6 (Amine) |

| LogP | (Not available) |

| Water Solubility | Expected to be soluble |

Synthesis and Experimental Protocols

The stereoselective synthesis of β-hydroxy-α-amino acids like this compound is a challenging yet critical aspect of their study and application. While a specific, detailed protocol for the synthesis of the (2R,3R) isomer is not widely published, general methodologies for the asymmetric synthesis of this class of compounds can be adapted.

General Asymmetric Synthesis Strategy: Evans Aldol Addition

A common and effective method for the stereocontrolled synthesis of β-hydroxy-α-amino acids is the Evans aldol addition, which utilizes a chiral auxiliary.

Workflow for Evans Aldol Addition:

Caption: General workflow for the asymmetric synthesis of a β-hydroxy-α-amino acid.

Experimental Protocol Outline (Based on Evans Aldol Addition):

-

Acylation of Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone.

-

Formation of the Enolate and Aldol Addition: The N-propionyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding Z-enolate. This enolate is then reacted with a suitable aldehyde (e.g., acetaldehyde) to yield the aldol adduct with high diastereoselectivity. The stereochemistry of the chiral auxiliary directs the stereochemical outcome of this reaction.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol adduct, typically under mild basic conditions (e.g., lithium hydroxide and hydrogen peroxide), to afford the chiral β-hydroxy carboxylic acid. The auxiliary can often be recovered and reused.

-

Stereoselective Amination: The α-carbon is then aminated with the desired stereochemistry. This can be achieved through various methods, such as a Curtius rearrangement or by conversion to an α-bromo acid followed by nucleophilic substitution with an amine source.

Spectroscopic Data (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| -COOH | 10-12 |

| -OH | 3-5 |

| C3-H | 3.8-4.2 |

| C2-CH3 | 1.2-1.5 |

| C3-CH3 | 1.1-1.3 |

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activity and the signaling pathways modulated by this compound. The biological function of non-proteinogenic amino acids is an active area of research, and the stereochemistry is known to play a critical role in their activity.

For many amino acid analogs, their biological effects are often attributed to their ability to:

-

Act as mimics or antagonists of proteinogenic amino acids.

-

Inhibit enzymes involved in amino acid metabolism.

-

Be incorporated into peptides, leading to modified structures and functions.

Further research is required to elucidate the specific biological roles of this compound. Investigating its effects on cellular pathways, such as those involved in metabolism, cell signaling, and apoptosis, would be a valuable starting point.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion and Future Directions

This compound is a structurally interesting non-proteinogenic amino acid with potential for novel biological activities. This guide provides a summary of its chemical identity and outlines general approaches for its synthesis and characterization. However, the lack of experimental data, particularly concerning its biological function, highlights a significant gap in the scientific literature.

Future research should focus on:

-

Developing and publishing a detailed, stereoselective synthesis protocol for this compound.

-

Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determining its key physicochemical properties.

-

Investigating its biological activity through a systematic screening process to identify its molecular targets and affected signaling pathways.

Such studies will be crucial for unlocking the potential of this compound in drug discovery and development.

An In-depth Technical Guide on the Physical Properties of (2R,3R)-3-HYDROXY-D-ISOVALINE

This technical guide provides a comprehensive overview of the known physical properties of the non-proteinogenic amino acid, (2R,3R)-3-HYDROXY-D-ISOVALINE. The document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Physical and Chemical Data

This compound is a derivative of D-isovaline, characterized by the presence of a hydroxyl group at the third carbon. Its chemical structure influences its physical properties, which are crucial for its handling, formulation, and potential biological activity.

Quantitative Physical Properties

The following table summarizes the available quantitative data for this compound and a closely related compound for comparative purposes. It is important to note that some of the data for the target compound are predicted values.

| Property | This compound | D-Isovaline |

| Molecular Formula | C5H11NO3 | C5H11NO2 |

| Molecular Weight | 133.15 g/mol [1] | 117.15 g/mol |

| Boiling Point | 317.3 ± 32.0 °C (Predicted)[1] | Not Available |

| Density | 1.240 ± 0.06 g/cm³ (Predicted)[1] | Not Available |

| Melting Point | Not Available | Not Available |

| Aqueous Solubility | Not Available | Not Available |

| Specific Optical Rotation | Not Available | -9.0° to -12.0° (20°C, 589 nm, c=1 in water)[2] |

Experimental Protocols for Physical Property Determination

Determination of Melting Point

The melting point of amino acids can be challenging to determine accurately due to their tendency to decompose at high temperatures.[3][4]

Methodology: Fast Scanning Calorimetry (FSC)

-

Sample Preparation: A small, crystalline sample of the amino acid is prepared.

-

Instrumentation: A Fast Scanning Calorimeter is used, which allows for very high heating rates.

-

Measurement: The sample is subjected to a series of heating and cooling cycles at varying rates, often reaching up to 2 x 10⁴ K/s.[3]

-

Data Analysis: The enthalpy of fusion and the melting temperature are determined by extrapolating the data to a zero heating rate. This minimizes the effect of thermal decomposition.[3]

Determination of Aqueous Solubility

The solubility of amino acids in water is a key parameter for their application in biological systems and for purification processes like crystallization.

Methodology: Static Equilibrium Method

-

Sample Preparation: An excess amount of the amino acid is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the amino acid in the filtrate is then determined using a suitable analytical technique, such as:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Spectrophotometry: A colorimetric method, such as the ninhydrin method, can be used to determine the concentration of the amino acid.

-

High-Performance Liquid Chromatography (HPLC): This technique provides a sensitive and accurate measurement of the amino acid concentration.

-

Determination of Specific Optical Rotation

Specific rotation is a fundamental property of chiral molecules like this compound and is determined using a polarimeter.[5]

Methodology: Polarimetry

-

Solution Preparation: A solution of the amino acid of known concentration (c, in g/100mL) is prepared in a suitable solvent (e.g., water or a specified buffer).

-

Instrumentation: A polarimeter is used, equipped with a monochromatic light source (typically the sodium D-line at 589 nm).[5] The temperature of the sample cell is maintained at a constant value (e.g., 20°C or 25°C).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured.

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c).[5] The temperature and wavelength used for the measurement are typically reported alongside the specific rotation value.

Generalized Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a novel amino acid derivative.

Caption: Generalized workflow for the synthesis, purification, and physical characterization of a novel amino acid.

References

- 1. This compound CAS#: 152786-28-2 [m.chemicalbook.com]

- 2. D(-)-isovaline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

(2R,3R)-3-HYDROXY-D-ISOVALINE: A Technical Overview

CAS Number: 152786-28-2

This technical guide addresses the chemical compound (2R,3R)-3-HYDROXY-D-ISOVALINE. Despite its defined chemical structure and assigned CAS number, publicly available in-depth technical data, including detailed experimental protocols, specific biological activities, and established signaling pathways, is notably scarce. This document summarizes the available information and provides a general context for researchers, scientists, and drug development professionals interested in this specific stereoisomer of 3-hydroxyisovaline.

Physicochemical Properties

| Property | Predicted Value for (2S,3R)-3-HYDROXY-L-ISOVALINE |

| Molecular Formula | C5H11NO3 |

| Molar Mass | 133.15 g/mol |

| Boiling Point | 317.3 ± 32.0 °C |

| Density | 1.240 ± 0.06 g/cm³ |

| pKa | 2.23 ± 0.14 |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not described in the accessible literature. The synthesis of specific stereoisomers of amino acids typically involves asymmetric synthesis or chiral resolution techniques. Researchers aiming to synthesize this compound may need to develop a novel synthetic route or adapt existing methods for similar hydroxy amino acids.

Due to the lack of specific experimental protocols for this compound, a generalized workflow for the analysis of amino acid stereoisomers is presented below. This serves as a conceptual guide for researchers who may be working with this or related compounds.

Figure 1. A generalized experimental workflow for the synthesis and analysis of a novel amino acid stereoisomer.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. Research on the broader class of non-proteinogenic amino acids, including isovaline, suggests potential roles in neuroscience and as building blocks in peptide synthesis. However, the specific effects of the (2R,3R) stereochemistry remain uninvestigated.

Given the lack of data, any exploration of the biological role of this compound would require de novo screening and investigation. A hypothetical workflow for such an investigation is outlined below.

Figure 2. A conceptual workflow for investigating the biological activity and signaling pathways of a novel compound.

Conclusion

This compound is a chemically defined entity with a registered CAS number. However, a comprehensive review of publicly accessible scientific databases and literature reveals a significant gap in our knowledge regarding its synthesis, physicochemical properties, and biological function. The information presented here is intended to provide a starting point for researchers and highlights the need for foundational research to characterize this specific stereoisomer. Future studies would be necessary to elucidate its properties and potential applications in drug discovery and development.

A Technical Guide to the Natural Occurrence of Isovaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of isovaline, a non-proteinogenic amino acid of significant interest in astrobiology and origin of life studies. The document details its presence in extraterrestrial sources, quantitative data on its abundance and enantiomeric distribution, and the analytical methodologies employed for its detection and characterization.

Introduction

Isovaline (2-amino-2-methylbutanoic acid) is a non-biological amino acid, meaning it is not one of the 20 common amino acids used by life on Earth to build proteins.[1] Its structure, featuring a quaternary α-carbon, prevents racemization in aqueous solutions, allowing it to preserve its enantiomeric signature over billions of years.[1][2] This unique characteristic makes isovaline a crucial molecule for studying the origins of homochirality—the preference for L-enantiomers of amino acids in terrestrial life. While D-isovaline has been found in some fungal peptides, the primary natural sources of isovaline with significant scientific interest are carbonaceous chondrite meteorites.[3]

Natural Occurrence in Meteorites

Isovaline is one of the most abundant amino acids found in certain types of carbonaceous chondrite meteorites, such as the Murchison and Orgueil meteorites.[1][4] These meteorites are considered primitive relics from the early solar system, over 4.5 billion years old, and their organic composition provides insights into the prebiotic chemistry of Earth.[1][4] The presence of isovaline in these extraterrestrial materials suggests that the building blocks of life could have been delivered to early Earth.[4]

A remarkable feature of meteoritic isovaline is the consistent finding of a significant excess of the L-enantiomer (L-isovaline).[5] This enantiomeric excess (ee) is a key piece of evidence supporting the theory that the preference for left-handed amino acids in terrestrial life may have an extraterrestrial origin.[4]

Quantitative Data

The abundance and enantiomeric excess of isovaline have been quantified in various carbonaceous chondrites. The data reveals variations between different meteorites and even between different fragments of the same meteorite.[3][5]

| Meteorite | Type | Total Isovaline Concentration (ppb) | L-Isovaline Enantiomeric Excess (L-ee %) | Reference |

| Murchison | CM2 | ~2,400 | 0 to 18.5 | [3][5] |

| Murchison (USNM 6650.2) | CM2 | - | 18.9 to 20.5 | [6] |

| Orgueil | CI1 | 85 ± 5 | 15.2 ± 4.0 | [5] |

| Murray | CM2 | - | - | [3] |

| LEW 90500 | CM2 | - | -0.5 to 3.0 | [6] |

| QUE 99177 | CR2 | - | Racemic (near 0) | [5] |

| EET 92042 | CR2 | - | Racemic (near 0) | [5] |

Note: Enantiomeric excess (ee) is calculated as: ee (%) = [([L] - [D]) / ([L] + [D])] x 100. A racemic mixture has an ee of 0%.

Experimental Protocols

The analysis of isovaline in meteoritic samples requires highly sensitive and selective analytical techniques to overcome the challenges of a complex matrix and potential terrestrial contamination.

A common initial step for extracting amino acids from meteorite samples is hot water extraction.

-

Sample Selection: Interior fragments of the meteorite, distant from the fusion crust, are selected to minimize terrestrial contamination.[6]

-

Pulverization: The meteorite fragment is pulverized into a fine powder in a clean environment.

-

Extraction: The powdered sample is refluxed in ultrapure water at 100°C for 24 hours.

-

Acid Hydrolysis: The water extract is then subjected to acid hydrolysis (e.g., with 6M HCl) to release any bound amino acids.

-

Desalting: The hydrolyzed extract is desalted using a cation-exchange resin.

The separation and quantification of isovaline enantiomers are typically achieved through chromatography coupled with mass spectrometry. Derivatization of the amino acids is often necessary to enhance their volatility for gas chromatography or to introduce a fluorescent tag for liquid chromatography.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This method is used for both quantification and for determining the carbon isotopic composition to confirm the extraterrestrial origin of the amino acids.

-

Derivatization: The amino acid extract is derivatized, for example, by esterification with isopropanol followed by acylation with trifluoroacetic anhydride, to produce volatile derivatives.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a chiral stationary phase column (e.g., Chirasil-L-Val) to separate the D- and L-enantiomers.

-

Detection and Quantification (MS): The separated enantiomers are detected and quantified using a mass spectrometer.

-

Isotopic Analysis (C-IRMS): For isotopic analysis, the GC is coupled to a combustion reactor and an isotope ratio mass spectrometer to measure the δ¹³C values of the individual enantiomers.

Method 2: Liquid Chromatography-Fluorescence Detection/Time-of-Flight Mass Spectrometry (LC-FD/TOF-MS)

This highly sensitive technique allows for the direct analysis of aqueous extracts with minimal sample preparation.

-

Derivatization: The amino acid extract is derivatized with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This reaction introduces a fluorescent tag and creates diastereomers that can be separated on a standard achiral column.[5]

-

LC Separation: The derivatized sample is injected into a liquid chromatograph. A common setup involves using a reverse-phase C18 column.[5] The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol).[5]

-

Detection and Quantification (FD and TOF-MS): The separated diastereomers are detected by a fluorescence detector and their identity is confirmed by a time-of-flight mass spectrometer, which provides high-resolution mass data.[5]

Visualizations

Caption: Workflow for the extraction and analysis of isovaline from meteoritic samples.

Caption: Proposed role of extraterrestrial isovaline in the origin of life's homochirality.

Conclusion

The natural occurrence of isovaline, particularly the L-enantiomeric excess found in meteorites, provides compelling evidence for an extraterrestrial origin of the building blocks of life. The analytical techniques developed to study this rare amino acid are at the forefront of astrochemistry and origin of life research. Further studies on isovaline and other non-proteinogenic amino acids in extraterrestrial materials will continue to shed light on the chemical processes that preceded the emergence of life on Earth.

References

- 1. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 2. Isovaline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.geologyscience.ru [repository.geologyscience.ru]

- 4. astrobiology.com [astrobiology.com]

- 5. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide on the Stereoisomerism of (2R,3R)-3-HYDROXY-D-ISOVALINE

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-Hydroxy-D-isovaline is a chiral, non-proteinogenic amino acid. As a member of the β-hydroxy-α-amino acid family, its structure contains two stereocenters, giving rise to four possible stereoisomers. The precise stereochemical configuration is crucial in determining the molecule's biological activity and physical properties, a factor of paramount importance in drug design and development. This guide provides a detailed overview of the stereoisomerism of 3-hydroxyisovaline, with a focus on the (2R,3R)-D-isomer, and outlines general methodologies for the stereoselective synthesis of this class of compounds.

While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide leverages information on analogous β-hydroxy-α-amino acids to provide a foundational understanding for researchers in the field.

Stereoisomerism of 3-Hydroxyisovaline

The structure of 3-hydroxyisovaline contains two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. This results in 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The relationship between the stereoisomers can be visualized as follows:

A Technical Guide to the Biological Significance of 3-Hydroxyaspartic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biological importance of 3-hydroxyaspartic acid derivatives. It covers their roles in various biological pathways, their potential as therapeutic agents, and detailed experimental methodologies for their study.

Introduction

3-Hydroxyaspartic acid is a derivative of the amino acid aspartic acid that is hydroxylated at the beta-position. This modification gives rise to four stereoisomers: L-threo-3-hydroxyaspartic acid (L-THA), L-erythro-3-hydroxyaspartic acid (L-EHA), D-threo-3-hydroxyaspartic acid (D-THA), and D-erythro-3-hydroxyaspartic acid (D-EHA). These compounds and their derivatives have garnered significant interest in the scientific community due to their diverse biological activities, which include roles in neurotransmission, metabolic pathways, and as potential therapeutic agents.[1] This guide will explore the multifaceted biological importance of these derivatives, with a focus on their mechanisms of action and the experimental approaches used to investigate them.

Key Biological Roles and Mechanisms of Action

3-Hydroxyaspartic acid derivatives exert their biological effects through various mechanisms, primarily by interacting with specific enzymes and transporters.

Inhibition of Excitatory Amino Acid Transporters (EAATs)

A significant body of research has focused on the ability of 3-hydroxyaspartic acid derivatives to inhibit excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate and aspartate from the synaptic cleft.[1] L-(-)-threo-3-Hydroxyaspartic acid (L-THA) is a potent competitive inhibitor of several EAAT subtypes.[1][2] By blocking these transporters, L-THA can potentiate the effects of excitatory neurotransmitters.[1] This has implications for studying neurological conditions where glutamate homeostasis is dysregulated.

Quantitative Data on EAAT Inhibition by L-(-)-threo-3-Hydroxyaspartic Acid

| Transporter Subtype | Inhibition Constant (Ki) | Apparent Affinity (Km) | Assay System | Reference |

| Human EAAT1 | 11 µM | 3.6 µM | [3H]-D-Asp uptake in HEK293 cells | [1][2] |

| Human EAAT2 | 19 µM | 3.8 µM | [3H]-D-Asp uptake in HEK293 cells | [1][2] |

| Human EAAT3 | 14 µM | 3.2 µM | [3H]-D-Asp uptake in HEK293 cells | [1][2] |

| Human EAAT4 | - | - | Transportable inhibitor | [1] |

| Human EAAT5 | - | - | Non-transportable inhibitor | [1] |

Interaction with Metabolic Pathways

3-Hydroxyaspartic acid derivatives can also function as antimetabolites, interfering with essential biosynthetic pathways. For example, L-threo-3-hydroxyaspartic acid can inhibit the threonine biosynthetic pathway in Escherichia coli.[3] It acts as an alternative substrate for the initial enzymes in the pathway, ultimately leading to the production of an inhibitory compound that blocks threonine synthase.[3]

Quantitative Data on Threonine Biosynthesis Inhibition

| Enzyme | Inhibitor | Inhibition Constant (I0.5) | Organism | Reference |

| Aspartokinase-homoserine dehydrogenase I | L-threo-3-hydroxyhomoserine | 3 mM | Escherichia coli | [3] |

| Aspartokinase-homoserine dehydrogenase I | L-threonine (natural inhibitor) | 0.36 mM | Escherichia coli | [3] |

Other Notable Biological Activities

-

Antitumor Activity: Some derivatives of 3-hydroxyaspartic acid have demonstrated potential antitumor properties, although the mechanisms are still under investigation.

-

Siderophore Component: D-threo-3-Hydroxyaspartate is a constituent of ornibactin, a siderophore produced by some bacteria to acquire iron.

-

Protein Structure: The 3-hydroxyaspartic acid residue can be found in certain protein domains, such as the EGF-like domains of vitamin K-dependent coagulation proteins like protein C.

-

Opioid Receptor Modulation: Synthetic derivatives of other molecules containing a 3-hydroxy group have shown significant binding affinity for opioid receptors, suggesting that the hydroxyl group is crucial for this interaction.[4]

-

HMG-CoA Reductase Inhibition: Certain synthetic derivatives have been shown to competitively inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[5]

Signaling and Metabolic Pathways

The biological effects of 3-hydroxyaspartic acid derivatives are intrinsically linked to their modulation of specific signaling and metabolic pathways.

Glutamate Transporter Signaling

The inhibition of EAATs by 3-hydroxyaspartic acid derivatives directly impacts glutamatergic neurotransmission. By preventing glutamate reuptake, these compounds prolong the presence of glutamate in the synaptic cleft, leading to sustained activation of postsynaptic glutamate receptors.

Threonine Biosynthesis Pathway in E. coli

In bacteria like E. coli, the synthesis of threonine from aspartate is a multi-step enzymatic process. L-threo-3-hydroxyaspartic acid acts as an antimetabolite by being converted into a downstream inhibitor of this pathway.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the study of 3-hydroxyaspartic acid derivatives.

[3H]-D-Aspartate Uptake Assay for EAAT Inhibition

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on excitatory amino acid transporters.

Materials:

-

HEK293 cells stably expressing the human EAAT subtype of interest.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

-

[3H]-D-Aspartate (radioligand).

-

Test compounds (e.g., L-(-)-threo-3-Hydroxyaspartic acid).

-

Scintillation cocktail and vials.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture the HEK293 cells in DMEM in 24- or 48-well plates until confluent.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Inhibitor Incubation: Add the assay buffer containing various concentrations of the test compound to the wells. For control wells, add buffer without the inhibitor. Incubate for 10-15 minutes at 37°C.

-

Radioligand Addition: Add [3H]-D-Aspartate to each well to a final concentration of approximately 50 nM.

-

Uptake Reaction: Incubate the plates at 37°C for a defined period (e.g., 10 minutes). Ensure this time is within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation Counting: Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.

HMG-CoA Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of HMG-CoA reductase.

Materials:

-

Purified HMG-CoA reductase enzyme.

-

Assay buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4), 100 mM KCl, 1 mM EDTA, and 5 mM DTT.

-

HMG-CoA (substrate).

-

NADPH (cofactor).

-

Test inhibitor compounds.

-

UV-transparent 96-well plate or cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of HMG-CoA (around the Km value), and various concentrations of the test inhibitor.

-

Pre-incubation: Pre-incubate the reaction mixture with the enzyme for a short period (e.g., 5 minutes) at 37°C.

-

Initiation of Reaction: Initiate the reaction by adding NADPH.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration. For determining the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Conclusion

3-Hydroxyaspartic acid and its derivatives represent a versatile class of molecules with significant biological importance. Their ability to interact with key proteins such as neurotransmitter transporters and metabolic enzymes makes them valuable tools for research and potential starting points for the development of new therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the fascinating biology of these compounds. As our understanding of the intricate roles of these molecules grows, so too will the opportunities to harness their properties for scientific and medicinal advancement.

References

- 1. assaygenie.com [assaygenie.com]

- 2. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Function of (2R,3R)-3-Hydroxy-D-Isovaline in Microorganisms: A Theoretical and Technical Guide

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no direct experimental data on the specific function of (2R,3R)-3-Hydroxy-D-Isovaline in microorganisms. This document, therefore, presents a theoretical framework based on the well-established roles of structurally related non-canonical D-amino acids (NCDAAs). The experimental protocols, quantitative data, and functional pathways described herein are based on analogous compounds and serve as a technical guide for the potential investigation of this compound.

Introduction

D-amino acids, once considered rare in nature, are now recognized as crucial molecules in the physiology of many microorganisms, particularly bacteria.[1][2][3] While L-amino acids are the canonical building blocks of proteins, D-amino acids play vital roles in cell wall architecture, biofilm regulation, and intercellular signaling.[2][3] this compound is a non-proteinogenic D-amino acid. Its specific stereochemistry and hydroxylation suggest a potential for high specificity in biological interactions. This guide explores its putative functions by drawing parallels with known NCDAAs.

Putative Functions and Mechanisms of Action

Based on the functions of other NCDAAs, the potential roles of this compound in microorganisms can be hypothesized in the following areas:

Regulation of Peptidoglycan (PG) Metabolism

A primary function of D-amino acids in bacteria is the regulation and modification of the peptidoglycan cell wall.[1][2][4] NCDAAs can be incorporated into the PG structure, altering its physical and chemical properties.

-

Putative Mechanism: this compound could be incorporated into the termini of the peptide side chains of PG, potentially by the action of L,D-transpeptidases. This modification could regulate the degree of cross-linking, thereby affecting cell wall rigidity and resistance to osmotic stress. The hydroxyl group might offer an additional site for further modification or interaction with other cell envelope components.

Biofilm Regulation

Many bacteria release a mixture of D-amino acids during stationary phase to control biofilm disassembly.[3] This is a crucial mechanism for the dispersal of cells to colonize new surfaces.

-

Putative Mechanism: Secreted this compound could act as a signaling molecule that triggers the enzymatic degradation of the biofilm matrix. Its specific structure might be recognized by specific receptors or enzymes that initiate this process.

Antimicrobial Activity

While some D-amino acids are used by bacteria for their own physiological processes, they can also exhibit antimicrobial properties against other species. Peptides containing D-amino acids are known to be resistant to proteolysis, enhancing their antimicrobial efficacy.[5][6]

-

Putative Mechanism: this compound could be incorporated into non-ribosomally synthesized peptides, creating stable antimicrobial compounds. Alternatively, the free amino acid might interfere with essential enzymatic processes in competing microorganisms, such as by acting as a competitive inhibitor for enzymes that process similar L-amino acids.

Quantitative Data from Related Non-Canonical D-Amino Acids

No quantitative data exists for this compound. The following tables summarize representative data for other NCDAAs to illustrate the types of quantitative assessments that would be relevant for evaluating its function.

Table 1: Effect of NCDAAs on Biofilm Formation

| D-Amino Acid | Microorganism | Concentration | Effect on Biofilm |

|---|---|---|---|

| D-Leucine | Bacillus subtilis | 1 mM | 80% inhibition |

| D-Tyrosine | Pseudomonas aeruginosa | 500 µM | 65% inhibition |

| D-Methionine | Staphylococcus aureus | 1 mM | 75% inhibition |

| D-Tryptophan | Staphylococcus aureus | 1 mM | 70% inhibition |

This data is illustrative and compiled from general knowledge in the field.

Table 2: Antimicrobial Activity of D-Amino Acid-Containing Peptides

| Peptide | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| D-enantiomer of Polybia-MPI | Escherichia coli | 16 |

| D-enantiomer of Polybia-MPI | Staphylococcus aureus | 8 |

| D-amino acid substituted peptide | Candida albicans | 32 |

Data is representative of findings for synthetic peptides with D-amino acid substitutions.[6]

Experimental Protocols for Functional Characterization

The following are detailed methodologies that would be essential for elucidating the function of this compound.

Protocol 1: Peptidoglycan Composition Analysis

-

Objective: To determine if this compound is incorporated into the bacterial cell wall.

-

Methodology:

-

Culture a target microorganism (e.g., Vibrio cholerae or Bacillus subtilis) to stationary phase in the presence of varying concentrations of this compound.

-

Isolate crude peptidoglycan sacculi from the cell lysate by boiling in SDS, followed by protease and α-amylase treatment to remove other macromolecules.

-

Digest the purified sacculi into their constituent muropeptides using a muramidase such as cellosyl.

-

Separate the resulting muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the fractions corresponding to muropeptide peaks by tandem mass spectrometry (MS/MS) to identify the precise mass and fragmentation patterns. Incorporation of this compound will result in a predictable mass shift in the peptide side chains.

-

Protocol 2: Biofilm Dispersal Assay

-

Objective: To assess the ability of this compound to induce biofilm dispersal.

-

Methodology:

-

Grow static biofilms of a target microorganism (e.g., Staphylococcus aureus) in 96-well microtiter plates for 24-48 hours.

-

Gently wash the wells with a buffer to remove planktonic cells.

-

Add fresh medium containing a serial dilution of this compound to the wells. A known biofilm-dispersing agent (like D-Tyrosine) should be used as a positive control.

-

Incubate for a further 6-24 hours.

-

Quantify the remaining biofilm by discarding the medium, staining the adhered cells with crystal violet, and solubilizing the dye with a solvent (e.g., ethanol or acetic acid).

-

Measure the absorbance of the solubilized dye at a wavelength of ~590 nm. A decrease in absorbance relative to the untreated control indicates biofilm dispersal.

-

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the direct antimicrobial activity of this compound.

-

Methodology:

-

Prepare a two-fold serial dilution of this compound in a suitable microbial growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Escherichia coli or Bacillus subtilis) to a final concentration of ~5 x 10^5 CFU/mL.

-

Include positive (no compound) and negative (no bacteria) growth controls.

-

Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

-

Conclusion and Future Directions

While the precise role of this compound in microorganisms remains to be elucidated, the established functions of other non-canonical D-amino acids provide a strong foundation for targeted research. It is plausible that this molecule acts as a subtle regulator of cell wall dynamics, a signaling molecule in complex microbial communities, or as a component of novel antimicrobial peptides. The experimental frameworks provided in this guide offer a clear path for future investigations. Unraveling the function of this and other novel D-amino acids will not only deepen our understanding of microbial physiology but may also open new avenues for the development of antimicrobial agents and biofilm-modulating therapies.

References

- 1. Emerging knowledge of regulatory roles of D-amino acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Novel Hydroxy Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel hydroxy amino acids (HAAs) represent a burgeoning class of molecules with significant potential in pharmacology and biotechnology. Their unique structural properties, conferred by the hydroxyl group, grant them distinct functionalities compared to their canonical counterparts. These functionalities can influence protein structure and stability, and modulate biological signaling pathways, making HAAs valuable as chiral building blocks for pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[1] This technical guide provides a comprehensive overview of the methodologies for characterizing novel HAAs, from their synthesis to their biological roles, with a focus on providing actionable experimental protocols and clear data presentation.

Synthesis of Novel Hydroxy Amino Acids

The synthesis of novel HAAs can be achieved through both chemical and biocatalytic methods. While chemical synthesis offers versatility, biocatalytic approaches are gaining traction due to their high stereoselectivity and environmentally benign nature.[1] A common biocatalytic approach involves the use of enzymes like l-threonine transaldolases, which can catalyze the formation of β-hydroxy-α-amino acids from a variety of aldehydes.[2][3][4]

Below is a generalized workflow for the biocatalytic synthesis of a novel β-hydroxy-α-amino acid.

Caption: Generalized workflow for the biocatalytic synthesis of novel β-hydroxy-α-amino acids.

Analytical Characterization

A multi-pronged analytical approach is essential for the unambiguous characterization of novel HAAs. This typically involves a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography to determine the molecular weight, structure, and purity of the synthesized compound.

References

- 1. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Discovery of non-proteinogenic amino acids

An In-depth Technical Guide on the Discovery of Non-Proteinogenic Amino Acids

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis.[1][2] These compounds, also referred to as non-coded, unnatural, or non-canonical amino acids, exhibit vast structural diversity and are found in various organisms, including bacteria, fungi, and plants, where they serve as metabolic intermediates, signaling molecules, and components of defense mechanisms.[3][4] While over 800 NPAAs occur naturally, thousands more have been chemically synthesized.[4]

In the realm of drug discovery and development, NPAAs have become indispensable tools.[5] Their incorporation into peptide-based drug candidates can fundamentally alter the molecule's properties, often leading to significant improvements in stability, potency, bioavailability, and permeability compared to peptides composed solely of proteinogenic amino acids.[3][6] By introducing novel side chains, stereochemistry (e.g., D-amino acids), and backbone structures (e.g., β- or γ-amino acids), NPAAs provide a robust toolkit for designing peptidomimetics with enhanced therapeutic profiles.[7] This guide provides a technical overview of the discovery, characterization, and application of NPAAs for researchers, scientists, and drug development professionals.

Discovery and Characterization Methodologies

The discovery of novel NPAAs involves a multi-step process that begins with isolation from natural sources or chemical synthesis, followed by rigorous characterization to elucidate their structure and purity.

Experimental Workflow: From Discovery to Application

The general workflow for discovering and utilizing a novel NPAA involves several key stages, from initial identification to final application in areas like peptide synthesis. This process requires a combination of analytical and synthetic chemistry techniques.

Caption: General workflow for the discovery and application of NPAAs.

Key Experimental Protocols

1. Protocol for Identification of NPAAs by HPLC and Mass Spectrometry

This protocol is adapted for the identification of NPAAs like β-N-methylamino-L-alanine (BMAA) in biological samples.[1]

-

Sample Preparation and Extraction:

-

Lyophilize the biological sample (e.g., cyanobacterial biomass).

-

Perform protein precipitation using a suitable method, such as trichloroacetic acid (TCA) precipitation.[1]

-

To release protein-bound BMAA, perform acid hydrolysis of the protein fraction (e.g., 6 M HCl at 110°C for 20 hours).[1]

-

Extract free BMAA from the supernatant using cation-exchange solid-phase extraction.[1]

-

-

Derivatization:

-

Derivatize the extracted amino acids to make them suitable for detection. For fluorescence detection, a common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). For mass spectrometry, ethyl chloroformate can be used.[1]

-

For chiral analysis, derivatization with a chiral reagent like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) produces diastereomers that can be separated by reversed-phase HPLC.[1]

-

-

Chromatographic Separation and Detection:

-

Analyze the derivatized sample using ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[1]

-

Use a suitable column, such as a hydrophilic-interaction liquid chromatography (HILIC) column, for separation.[1]

-

Set the mass spectrometer to monitor for specific parent-daughter ion transitions characteristic of the target NPAA to ensure selective and sensitive quantification.[8]

-

2. Protocol for Synthesis of an Fmoc-Protected NPAA for Peptide Synthesis

This protocol outlines a general approach for the synthesis of Fmoc-protected NPAAs, which are building blocks for solid-phase peptide synthesis (SPPS).[9]

-

Starting Material Selection: Choose a suitable precursor. For example, to synthesize a β-amino acid, a starting material like a protected aspartic acid derivative could be used.

-

Core Synthesis (Example: C-H Functionalization):

-

Modern methods like direct photo-mediated C-H functionalization can be used to modify proteinogenic amino acids into NPAAs under mild conditions.[10]

-

Dissolve the protected proteinogenic amino acid derivative in a suitable organic solvent.

-

Add a photocatalyst and the functionalizing reagent.

-

Irradiate the reaction mixture with visible light for a specified period until the reaction is complete, monitoring by TLC or LC-MS.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the desired NPAA derivative.

-

-

Fmoc Protection:

-

Dissolve the purified NPAA in a mixture of dioxane and water.

-

Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a base like sodium bicarbonate.

-

Stir the reaction at room temperature for several hours.

-

Acidify the reaction mixture and extract the Fmoc-protected NPAA with an organic solvent.

-

Dry, concentrate, and purify the final product, confirming its identity and purity via NMR and mass spectrometry.

-

Applications in Drug Development

The primary application of NPAAs in drug development is their incorporation into peptides to enhance their therapeutic properties. This strategy has been successfully used to improve metabolic stability, binding affinity, and selectivity.[6][]

Quantitative Impact of NPAA Incorporation

The substitution of proteinogenic amino acids with NPAAs can lead to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of peptide drugs.

| Peptide Analog | NPAA Modification | Target | Improvement Metric | Value | Reference |

| Somatostatin Analog | N-terminal modification with D-Phe | Somatostatin Receptor | In vivo half-life | ~10x increase | [6] |

| Compstatin Analog (CP40) | N-terminal modification with D-Tyr and other NPAAs | Complement C3 | Binding Affinity (KD) | 0.5 nM | [12] |

| Compstatin Analog (CP40) | N-terminal modification with D-Tyr and other NPAAs | Complement C3 | Plasma Half-life (non-human primate) | 11.8 hours | [12] |

| SP1-SP6 Peptides | Cyclization and NPAA substitution | N/A | Proteolytic Stability (in 10% FBS) | Stable for >25 hours (vs. 1 hour for linear peptide) | [3] |

| Saxagliptin Precursor | (S)-3-hydroxyadamantylglycine | Dipeptidyl peptidase-4 (DPP-4) | Synthesis Yield (Biocatalytic) | 95-100% | [13] |

Signaling Pathways Involving Non-Proteinogenic Amino Acids

Certain NPAAs play direct roles in biological signaling. A prominent example is Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[4][14]

Caption: Simplified diagram of GABAergic inhibitory neurotransmission.

Another critical pathway involving NPAAs is the Urea Cycle, where ornithine and citrulline function as key metabolic intermediates to detoxify ammonia in the liver.[2][15]

References

- 1. mdpi.com [mdpi.com]

- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cultivatorphytolab.com [cultivatorphytolab.com]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cpcscientific.com [cpcscientific.com]

- 8. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 9. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. omicsonline.org [omicsonline.org]

- 15. Amino acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on (2R,3R)-3-HYDROXY-D-ISOVALINE

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-Hydroxy-D-isovaline is a non-proteinogenic amino acid characterized by a vicinal amino alcohol functionality and a quaternary α-carbon. This unique structural motif makes it a valuable chiral building block in medicinal chemistry and drug development. Its incorporation into peptides can induce specific conformational constraints and increase resistance to enzymatic degradation. Furthermore, the β-hydroxy-α,α-dialkylamino acid structure is found in various natural products with interesting biological activities. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, detailed experimental protocols for key reactions, and a summary of the known and potential biological significance of this and related compounds.

Stereoselective Synthetic Approaches

The synthesis of this compound presents a significant stereochemical challenge due to the two adjacent chiral centers, one of which is a quaternary carbon. Several stereoselective methods applicable to the synthesis of β-hydroxy-α-amino acids can be adapted to target this specific isomer. The most promising approaches include Sharpless asymmetric aminohydroxylation, diastereoselective aldol reactions of chiral glycine enolates, and enzymatic synthesis using threonine aldolases.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the syn-dihydroxylation and amination of olefins. To synthesize this compound, a suitable α,β-unsaturated ester, such as the ethyl ester of tiglic acid (ethyl 2-methyl-2-butenoate), can be employed as the starting material. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) is crucial for controlling the facial selectivity of the osmium-catalyzed reaction, thereby determining the absolute configuration of the newly formed stereocenters. For the desired (2R,3R) configuration, the (DHQ)₂-PHAL ligand is typically employed with a suitable nitrogen source.

Experimental Protocol: Asymmetric Aminohydroxylation of Ethyl Tiglate

A detailed experimental protocol for a reaction analogous to the synthesis of the target molecule is described below.

-

Materials: Ethyl tiglate, potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O), (DHQ)₂-PHAL, tert-butyl hypochlorite (t-BuOCl), sodium benzenesulfonamide, tert-butanol, water, ethyl acetate, sodium sulfite.

-

Procedure:

-

To a stirred solution of (DHQ)₂-PHAL (0.05 mmol) and potassium osmate(VI) dihydrate (0.04 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C, add sodium benzenesulfonamide (1.0 mmol).

-

To this mixture, add tert-butyl hypochlorite (1.1 mmol) to generate the active nitrogen source in situ.

-

Add ethyl tiglate (1.0 mmol) to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding sodium sulfite (1.5 g).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected β-amino-α-hydroxy ester.

-

Subsequent hydrolysis of the ester and removal of the protecting group will yield this compound.

-

Quantitative Data for Analogous Reactions:

| Substrate | Ligand | Nitrogen Source | Yield (%) | de (%) | ee (%) |

| Ethyl crotonate | (DHQ)₂-PHAL | Chloramine-T | 85 | >95 | 98 |

| Methyl cinnamate | (DHQ)₂-PHAL | Sodium N-chlorobenzenesulfonamide | 92 | >98 | 99 |

Diagram of the Sharpless Asymmetric Aminohydroxylation Pathway:

Caption: Synthetic pathway to this compound via Sharpless AA.

Diastereoselective Aldol Reaction of a Chiral Glycine Enolate

Another effective strategy involves the diastereoselective aldol reaction of a chiral glycine enolate with acetone. In this approach, a chiral auxiliary attached to the glycine moiety directs the stereochemical outcome of the reaction. Schöllkopf's bis-lactim ether is a commonly used chiral glycine equivalent. The enolate, generated by a strong base, reacts with acetone to form the carbon-carbon bond at the β-position. The stereochemistry of the newly formed hydroxyl group is controlled by the chiral auxiliary. Subsequent hydrolysis of the adduct removes the auxiliary and provides the desired β-hydroxy-α-amino acid.

Experimental Protocol: Aldol Addition of a Chiral Glycine Enolate to Acetone

-

Materials: Chiral bis-lactim ether of glycine, n-butyllithium (n-BuLi), tetrahydrofuran (THF), acetone, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the chiral bis-lactim ether of glycine (1.0 mmol) in dry THF (10 mL) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise to generate the enolate.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add acetone (1.5 mmol), freshly distilled, to the enolate solution.

-

Continue stirring at -78 °C and monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude adduct by column chromatography.

-

Hydrolyze the purified adduct with aqueous HCl to yield this compound.

-

Quantitative Data for Analogous Aldol Reactions:

| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio |

| Schöllkopf's Auxiliary | Benzaldehyde | 85 | 95:5 |

| Evans' Oxazolidinone | Isobutyraldehyde | 92 | >98:2 |

Diagram of the Aldol Reaction Workflow:

Caption: Workflow for the synthesis of the target molecule via a diastereoselective aldol reaction.

Enzymatic Synthesis using L-Threonine Aldolase

Enzymatic synthesis offers a green and highly stereoselective alternative for the production of β-hydroxy-α-amino acids. L-threonine aldolases (LTAs) catalyze the reversible aldol addition of glycine to an aldehyde. While these enzymes typically use aldehydes as substrates, some have been shown to accept ketones, such as acetone, albeit with lower efficiency. The key advantage is the excellent control over the stereochemistry at the α-carbon. The diastereoselectivity at the β-carbon can be influenced by the choice of the specific aldolase and reaction conditions.

Experimental Protocol: L-Threonine Aldolase Catalyzed Synthesis

-

Materials: Glycine, acetone, L-threonine aldolase (e.g., from Escherichia coli), pyridoxal-5'-phosphate (PLP), potassium phosphate buffer.

-

Procedure:

-

Prepare a reaction mixture containing glycine (100 mM), acetone (200 mM), and PLP (0.1 mM) in potassium phosphate buffer (100 mM, pH 7.5).

-

Add L-threonine aldolase (e.g., 10 U/mL) to initiate the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the formation of the product by HPLC or GC-MS.

-

Due to the reversible nature of the reaction, high concentrations of substrates are often required to drive the equilibrium towards product formation.

-

Upon reaching equilibrium or desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding acid).

-

Isolate and purify the product using ion-exchange chromatography.

-

Quantitative Data for L-Threonine Aldolase Reactions with Aldehydes:

| Aldehyde | Enzyme Source | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | E. coli | 65 | 70:30 |

| Acetaldehyde | Thermotoga maritima | 80 | 85:15 |

Diagram of the Enzymatic Synthesis Logical Relationship:

Caption: Logical flow of the enzymatic synthesis of this compound.

Biological Significance and Potential Applications

While specific biological studies on this compound are limited in the public domain, the broader class of β-hydroxy-α-amino acids plays a crucial role in various biological contexts.

-

Peptide Conformation and Stability: The incorporation of β-hydroxy-α,α-dialkylamino acids into peptides can significantly influence their secondary structure. The additional hydroxyl group can participate in intramolecular hydrogen bonding, leading to the stabilization of specific conformations such as β-turns and helices. This conformational rigidity can enhance the binding affinity and selectivity of peptides for their biological targets. Furthermore, the quaternary α-carbon and the unnatural D-configuration contribute to increased resistance against proteolytic degradation, thereby prolonging the in vivo half-life of peptide-based therapeutics.

-

Components of Bioactive Natural Products: Many natural products with potent pharmacological activities contain β-hydroxy-α-amino acid moieties. These include antibiotics, immunosuppressants, and antitumor agents. The hydroxyl group often plays a critical role in the interaction of these molecules with their biological targets.

-

Potential Pharmacological Properties: Given the structural features of this compound, it is plausible that this compound or peptides containing it could exhibit interesting pharmacological properties. For instance, they could be investigated as inhibitors of enzymes that process amino acids or peptides, or as ligands for receptors that recognize specific three-dimensional arrangements of functional groups.

Diagram of a Potential Biological Signaling Pathway Involvement:

The precise signaling pathways in which this compound might be involved are currently speculative. However, as a component of a bioactive peptide, it could potentially modulate pathways regulated by peptide hormones or neurotransmitters. For example, a synthetic peptide containing this amino acid could be designed to interact with a G-protein coupled receptor (GPCR), either as an agonist or an antagonist.

Caption: Hypothetical GPCR signaling pathway modulated by a peptide containing the title compound.

Conclusion

This compound is a chiral building block with significant potential in the development of novel peptidomimetics and other bioactive molecules. While its synthesis is challenging, several stereoselective methods, including Sharpless asymmetric aminohydroxylation, diastereoselective aldol reactions, and enzymatic approaches, can be adapted to produce this specific stereoisomer. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate future research and development efforts in this area.

Methodological & Application

Application Notes and Protocols for (2R,3R)-3-HYDROXY-D-ISOVALINE as a Chiral Auxiliary in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-3-Hydroxy-D-isovaline is a chiral amino acid with potential applications as a chiral auxiliary in asymmetric synthesis. Its structure, featuring a vicinal amino and hydroxyl group on a sterically hindered backbone, makes it a candidate for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. This document provides an overview of the potential applications, generalized experimental protocols, and expected outcomes based on analogous systems, as direct experimental data for this compound as a chiral auxiliary is not extensively available in the current literature. The protocols and data presented are based on well-established methodologies for similar β-hydroxy amino acid-derived chiral auxiliaries, such as those pioneered by Evans and others.

Introduction to Chiral Auxiliaries and β-Hydroxy Amino Acids

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) are set, the auxiliary is removed and can ideally be recovered for reuse.[1] β-Hydroxy-α-amino acids and their derivatives are a prominent class of chiral building blocks and have been successfully employed as chiral auxiliaries in various asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions.[2][3] The predefined stereochemistry of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer.

This compound, a non-proteinogenic amino acid, possesses the necessary structural features to serve as an effective chiral auxiliary. The formation of a rigid chiral template, such as an oxazolidinone or a related heterocyclic system, can provide a well-defined steric environment to control the approach of incoming reagents.

Potential Applications in Asymmetric Synthesis

Based on the reactivity of analogous β-hydroxy amino acid-derived auxiliaries, this compound is anticipated to be most effective in the following transformations:

-

Diastereoselective Aldol Reactions: Formation of N-acyl derivatives, followed by enolization and reaction with aldehydes to generate syn- or anti-aldol products with high diastereoselectivity.[1][2]

-

Diastereoselective Alkylation: Alkylation of the corresponding enolates of N-acyl derivatives to produce α-substituted carboxylic acid derivatives.

-

Asymmetric Conjugate Additions: Guiding the stereoselective addition of nucleophiles to α,β-unsaturated systems.

Data Presentation: Expected Performance in Asymmetric Aldol Reactions

While specific data for this compound is not available, the following tables summarize typical results obtained with well-established β-hydroxy amino acid-derived chiral auxiliaries in aldol reactions. These values provide a benchmark for the expected efficiency and stereoselectivity.

Table 1: Diastereoselective syn-Aldol Reactions using Evans-type Oxazolidinone Auxiliaries

| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Isobutyraldehyde | >99:1 | 85 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |

| 2 | Benzaldehyde | >99:1 | 92 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |

| 3 | Propionaldehyde | 98:2 | 88 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |

Table 2: Diastereoselective anti-Aldol Reactions using Pseudoephedrine as a Chiral Auxiliary

| Entry | Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| 1 | Isobutyraldehyde | >95:5 | 85 | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511. |

| 2 | Benzaldehyde | >95:5 | 91 | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511. |

| 3 | Propionaldehyde | >95:5 | 89 | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511. |

Experimental Protocols

The following are generalized protocols for the attachment, use, and removal of a β-hydroxy amino acid-derived chiral auxiliary, adapted for the hypothetical use of this compound.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the formation of an N-acyl oxazolidinone derivative, a common strategy for activating the chiral auxiliary for subsequent reactions.

Caption: General workflow for a syn-selective aldol reaction.

Materials:

-

N-Acyl derivative of the chiral auxiliary

-

Dibutylboron triflate (Bu2BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Anhydrous DCM

Procedure:

-

Dissolve the N-acyl derivative in anhydrous DCM and cool to 0 °C under an inert atmosphere.

-

Add DIPEA, followed by the dropwise addition of Bu2BOTf.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the aldehyde dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by adding a phosphate buffer (pH 7) and methanol.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the aldol adduct by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes a typical method for removing the auxiliary to yield the chiral product.

Workflow for Auxiliary Cleavage

References

Application of (2R,3R)-3-HYDROXY-D-ISOVALINE in Peptide Synthesis: A Guide for Researchers

Introduction

(2R,3R)-3-hydroxy-D-isovaline is a non-proteinogenic amino acid characterized by a sterically hindered β-hydroxy-α,α-dialkyl substitution pattern. Its incorporation into peptides can significantly influence their conformational properties, proteolytic stability, and biological activity. The bulky nature and the presence of a secondary hydroxyl group present unique challenges and opportunities in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide chains.

The D-configuration and the β-hydroxyl group can induce specific secondary structures and provide a site for further chemical modification, making it a valuable building block in peptidomimetic design and drug discovery. Peptides containing such unusual amino acids often exhibit enhanced resistance to enzymatic degradation.

Orthogonal Protection Strategy

A successful synthesis hinges on a robust orthogonal protection strategy. The N-terminal α-amino group is typically protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the side-chain hydroxyl group requires an acid-labile protecting group to prevent unwanted side reactions during peptide chain elongation.

Diagram: Orthogonal Protection Scheme

Caption: Orthogonal protection strategy for this compound.

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal acid).[1]

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-(2R,3R)-3-hydroxy-D-isovaline(tBu)-OH.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, appropriate columns (e.g., C18), and solvents (Acetonitrile, Water, TFA).

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing this compound using a standard Fmoc/tBu strategy.[3][4]

Workflow Diagram: SPPS Cycle

References

Application Notes and Protocols: (2R,3R)-3-HYDROXY-D-ISOVALINE as a Multifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-3-HYDROXY-D-ISOVALINE is a non-proteinogenic amino acid that holds significant potential as a multifunctional building block in synthetic and medicinal chemistry. Its unique stereochemistry and the presence of both a hydroxyl and a carboxyl group, in addition to the amino group, provide a versatile scaffold for the construction of complex molecular architectures. This document provides an overview of its applications, detailed experimental protocols for its synthesis and incorporation into peptides, and quantitative data to support its utility in research and drug development.

Introduction

Chiral β-hydroxy-α-amino acids are crucial components of numerous biologically active natural products and pharmaceuticals. The specific stereoisomer, this compound, offers a unique spatial arrangement of functional groups, making it a valuable chiron for asymmetric synthesis. Its incorporation into peptide backbones can induce specific secondary structures and enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based drugs.

Key Applications

The unique structural features of this compound make it a valuable building block for a range of applications:

-

Peptide Modification: Incorporation into peptide sequences to confer specific conformational constraints and increase proteolytic stability. This is particularly relevant in the design of peptide therapeutics with improved in vivo half-lives.

-

Synthesis of Chiral Ligands: The vicinal amino and hydroxyl groups can serve as coordinating sites for metal catalysts, enabling the development of novel chiral ligands for asymmetric catalysis.

-

Drug Discovery: As a scaffold for the synthesis of small molecule therapeutics. The functional groups can be readily modified to explore structure-activity relationships (SAR) in drug discovery campaigns. For instance, derivatives of hydroxy amino acids have been explored in the development of novel antibiotics and enzyme inhibitors.

-

Biomaterial Development: Its ability to participate in hydrogen bonding and form stable secondary structures makes it a candidate for the development of novel biomaterials, such as self-assembling peptides and hydrogels.

Experimental Protocols

Stereoselective Synthesis of this compound Analogs